N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(23-2,15-7-4-8-16(19)10-15)12-21-17(22)14-6-3-5-13(9-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAHJRSRBZZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form the intermediate N-(2-(3-chlorophenyl)-2-methoxypropyl)amine. This intermediate is then reacted with 3-cyanobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The table below compares key structural features and applications of N-[2-(3-Chlorophenyl)-2-Methoxypropyl]-3-Cyanobenzamide with related compounds:
Key Observations :
- Substituent Diversity: The target compound’s 3-cyanobenzamide group contrasts with flutolanil’s trifluoromethyl and cyprofuram’s cyclopropane-carboxamide, suggesting divergent biological targets or binding affinities .
- Reactivity: The methoxypropyl chain in the target compound may enhance solubility compared to flutolanil’s methylethoxy group, while the cyano group could increase electrophilicity relative to methyl substituents in ’s compound .
- Chlorophenyl Role : The 3-chlorophenyl group, shared with cyprofuram and 3-chloro-N-phenyl-phthalimide, is often associated with enhanced bioactivity and stability in agrochemicals .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C16H16ClN2O
- Molecular Weight : 288.76 g/mol
- IUPAC Name : this compound
This structure features a chlorophenyl group, a methoxy group, and a cyanobenzamide moiety, which contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through multiple mechanisms:
- Inhibition of Protein Kinases : Compounds with structural similarities have been shown to inhibit various protein kinases, which are crucial in signaling pathways related to cell proliferation and cancer progression .
- Antifungal Activity : Some derivatives exhibit antifungal properties by disrupting fungal cell wall synthesis or function .
In Vitro Studies
-
Antifungal Activity : A study evaluated the antifungal activity of related benzamide derivatives against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antifungal activity for certain derivatives (Table 1).
These results suggest that the presence of electronegative atoms like chlorine enhances antifungal activity due to increased lipophilicity and interaction with target enzymes .
Compound MIC (μg/mL) against C. albicans MIC (μg/mL) against C. parapsilosis 2d 4.75 1.23 2e 2.37 1.23 -
Cytotoxicity Analysis : Cytotoxicity was assessed using NIH/3T3 cell lines to determine the safety profile of the compound.
The IC50 values indicate that while these compounds are effective against fungal cells, they exhibit minimal cytotoxicity towards normal cells at effective concentrations .
Compound IC50 (μM) against NIH/3T3 2d 148.26 2e 187.66
Case Studies
In clinical settings, compounds structurally related to this compound have been investigated for their therapeutic potential in treating various diseases associated with altered kinase activities, such as cancer and autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
